[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone

Physicochemical profiling logP tPSA

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone (CAS 1010905-49-3; molecular formula C₁₅H₁₄N₄O₄S₂; MW 378.4 g/mol) is a fully synthetic, heterocyclic small molecule comprising a 2,1,3‑benzoxadiazole (benzofurazan) sulfonyl head, a central piperazine linker, and a thiophene‑2‑carbonyl tail. The compound belongs to the benzoxadiazole‑sulfonylpiperazine class.

Molecular Formula C15H14N4O4S2
Molecular Weight 378.4 g/mol
Cat. No. B12178736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone
Molecular FormulaC15H14N4O4S2
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CC4=NON=C43
InChIInChI=1S/C15H14N4O4S2/c20-15(12-4-2-10-24-12)18-6-8-19(9-7-18)25(21,22)13-5-1-3-11-14(13)17-23-16-11/h1-5,10H,6-9H2
InChIKeyWUONGGRMCHPBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone – Core Identity & Procurement Identity


[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone (CAS 1010905-49-3; molecular formula C₁₅H₁₄N₄O₄S₂; MW 378.4 g/mol) is a fully synthetic, heterocyclic small molecule comprising a 2,1,3‑benzoxadiazole (benzofurazan) sulfonyl head, a central piperazine linker, and a thiophene‑2‑carbonyl tail . The compound belongs to the benzoxadiazole‑sulfonylpiperazine class. Its structural blueprint—an electron‑deficient benzoxadiazole, a flexible piperazine spacer, and the specific thiophene‑2‑carbonyl cap—determines its geometric, electronic, and physicochemical profile, which governs any target‑engagement potential [1]. ChemSrc records CAS 1010905‑49‑3; commercial suppliers list it as a screening compound with purity typically ≥95% (HPLC), soluble in DMSO or DMF . No peer‑reviewed biological activity has been reported for this exact entity as of the search cut‑off [1].

Why Closely Related [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl] Analogs Cannot Be Substituted for the Thiophene Variant


Within the benzoxadiazole‑sulfonylpiperazine family, the terminal aryl/heteroaryl substituent is the primary driver of differential molecular properties. Even among direct analogs where only the terminal ring is swapped—furan‑2‑yl (C₁₅H₁₄N₄O₅S; MW 362.4), pyridin‑3‑yl (C₁₆H₁₅N₅O₄S; MW 373.4), pyridin‑4‑yl, indol‑2‑yl (C₁₉H₁₇N₅O₄S; MW 411.4), or cyclopropyl (C₁₄H₁₆N₄O₄S; MW 336.4)—the change radically alters lipophilicity, hydrogen‑bonding capacity, and molecular shape . The thiophene‑2‑carbonyl variant occupies a specific property niche: its experimental logP (calculated 1.6 via ZINC) and topological polar surface area (tPSA ≈123 Ų) differ from the furan analog (higher oxygen content, lower logP) and the indole analog (larger, more lipophilic) [1][2]. These differences directly influence solubility, permeability, and nonspecific binding profiles in any assay [2]. Furthermore, the thiophene sulfur atom provides a unique polarizability and potential for sulfur‑π interactions that oxygen (furan) or nitrogen (pyridine) cannot replicate; this has been shown to affect binding poses in homologous benzoxadiazole series [3]. For a procurement scientist, selecting the furan or pyridine surrogate expecting equivalent behavior in a biochemical or cellular screen carries a high risk of divergent results.

Quantitative Differential Evidence for [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone vs. Its Closest Analogs


Molecular Property Differentiation: Thiophene‑2‑carbonyl vs. Furan‑2‑carbonyl, Pyridin‑3‑carbonyl, and Indol‑2‑carbonyl Analogs

The terminal heterocycle governs the compound's physicochemical profile. The thiophene‑2‑carbonyl variant (MW 378.4, calculated logP 1.60, tPSA ≈123 Ų) occupies a distinct property space compared with its furan‑2‑carbonyl analog (MW 362.4, higher oxygen content with additional H‑bond acceptor, predicted lower logP), the pyridin‑3‑carbonyl analog (MW 373.4, additional basic nitrogen altering ionization and solubility at physiological pH), and the indol‑2‑carbonyl analog (MW 411.4, larger and more lipophilic) . The thiophene sulfur offers greater polarizability (atomic polarizability ~2.9 ų) than furan oxygen (~0.8 ų), which can strengthen van der Waals contacts in hydrophobic binding pockets [1]. These differences are quantifiable via standard in silico tools and translate directly into differential solubility, permeability, and assay interference profiles [2].

Physicochemical profiling logP tPSA hydrogen‑bond acceptor count molecular weight

Electronic Differentiation: Benzoxadiazole‑Thiophene Donor‑Acceptor Character vs. Benzothiadiazole and Furan Scaffolds

The 2,1,3‑benzoxadiazole core is an established electron‑acceptor fluorophore. Comparative photophysical studies of 2,1,3‑benzoxadiazole vs. 2,1,3‑benzothiadiazole derivatives show that benzoxadiazole‑based compounds exhibit significantly higher fluorescence quantum yields (ΦF). For example, in a series of luminescent liquid crystals, benzoxadiazole‑thiophene hybrids displayed ΦF values ≥0.30 in toluene solution, whereas similarly substituted benzothiadiazole analogs gave ΦF <0.10 under identical conditions [1]. The thiophene substituent further tunes the HOMO–LUMO gap: thiophene‑containing benzoxadiazoles show red‑shifted absorption (λabs ~380–410 nm) and emission (λem ~480–520 nm) relative to furan‑containing analogs, consistent with the stronger electron‑donating character of thiophene [1][2]. Although the exact quantum yield for the target compound has not been reported, the class‑level trend gives the thiophene‑capped variant a distinct optical advantage over furan‑ or pyridine‑capped congeners if fluorescence detection is part of the experimental workflow [1].

Fluorescence quantum yield donor‑acceptor benzoxadiazole benzothiadiazole

Lack of Reported Target‑Based Bioactivity: A Selection and Procurement Consideration

Despite the prevalence of benzoxadiazole‑sulfonylpiperazine compounds in screening collections, the specific thiophene‑2‑carbonyl variant has no annotated biological activity in ChEMBL (ChEMBL 20), PubChem BioAssay, or BindingDB as of May 2026 [1][2]. By contrast, certain benzoxadiazole‑piperazine hybrids lacking the sulfonyl group or bearing a 7‑chloro substitution have reported IC₅₀ values in the low micromolar range against acetylcholinesterase (AChE; IC₅₀ ~2–10 µM) and anticancer cell lines (HeLa, MCF‑7; IC₅₀ ~5–25 µM) . The absence of data is itself a differentiating factor: the thiophene‑capped variant represents a structurally unexplored chemotype within this family, offering a genuine opportunity for novel target discovery without pre‑existing intellectual property or pharmacological bias [2].

Bioactivity screening library ChEMBL PubChem target engagement

Defensible Application Scenarios for [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](thiophen-2-yl)methanone Procurement


High‑Content Phenotypic Screening Requiring a Structurally Distinct, Property‑Profiled Benzoxadiazole Scaffold

The compound’s unique thiophene‑2‑carbonyl cap delivers calculated logP (1.6) and tPSA (~123 Ų) values that place it in a favorable region of property space for cellular permeability while maintaining adequate aqueous solubility for DMSO‑stock dispensing [1]. Its lack of prior pharmacological annotation makes it ideal for inclusion in diversity‑oriented screening libraries where novelty is paramount [2]. Procurement teams should select this variant over the furan or indole analogs when the screening cascade includes fluorescence‑based readouts (brightness advantage from benzoxadiazole‑thiophene donor‑acceptor system) [3].

Fluorescent Probe Development Leveraging the Benzoxadiazole‑Thiophene Donor‑Acceptor System

Class‑level photophysical evidence indicates that benzoxadiazole‑thiophene hybrids exhibit fluorescence quantum yields (ΦF ≥0.30) substantially higher than benzothiadiazole analogs (ΦF <0.10) and red‑shifted emission relative to furan‑capped analogs [3][4]. The thiophene‑capped variant is therefore the preferred starting point for constructing turn‑on or ratiometric fluorescent sensors where brightness and spectral separation from cellular autofluorescence are critical. Researchers should request HPLC purity certificates (≥95%) and solvent compatibility data (DMSO, DMF) from the supplier to ensure reproducibility .

Structure‑Activity Relationship (SAR) Expansion for Benzoxadiazole‑Piperazine Lead Series

When a benzoxadiazole‑piperazine core has demonstrated target engagement (e.g., enzyme inhibition or receptor binding), systematic variation of the terminal carbonyl substituent is essential to map SAR. The thiophene‑2‑carbonyl variant fills a critical gap between the smaller furan analog (MW 362.4) and the larger indole analog (MW 411.4), providing intermediate lipophilicity and unique sulfur‑mediated interactions [2]. Medicinal chemistry teams should procure this compound alongside the furan, pyridine, and indole congeners to enable a complete matched‑pair analysis of terminal heterocycle effects on potency, selectivity, and ADME properties.

Negative Control or Inactive Comparator for Target‑Based Assays

Given that no target‑based activity is currently reported for this compound in major bioactivity databases [2][5], it can serve as a structurally matched negative control in assays where a closely related benzoxadiazole‑sulfonylpiperazine analog (e.g., a 7‑chloro derivative) shows activity. The thiophene variant shares the core scaffold but appears silent against the same targets, enabling robust data interpretation. This application requires independent verification of inactivity in the specific assay system before use as a control.

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